molecular formula C19H17N5OS2 B461284 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 825603-11-0

3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B461284
CAS No.: 825603-11-0
M. Wt: 395.5g/mol
InChI Key: QJRDRJQTEAAFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that incorporates multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of a benzothiazole derivative with a thieno[2,3-b]pyridine precursor under controlled conditions. The reaction may involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide apart from similar compounds is its unique combination of heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

825603-11-0

Molecular Formula

C19H17N5OS2

Molecular Weight

395.5g/mol

IUPAC Name

3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C19H17N5OS2/c1-24-7-6-12-10(9-24)8-11-15(20)16(27-18(11)21-12)17(25)23-19-22-13-4-2-3-5-14(13)26-19/h2-5,8H,6-7,9,20H2,1H3,(H,22,23,25)

InChI Key

QJRDRJQTEAAFDO-UHFFFAOYSA-N

Isomeric SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)/N=C/4\NC5=CC=CC=C5S4)N

SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC5=CC=CC=C5S4)N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC5=CC=CC=C5S4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.